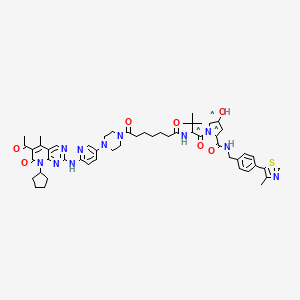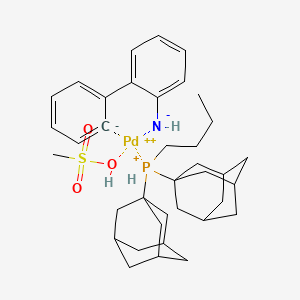
ataCXium A Pd G3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of ataCXium A Pd G3 involves the reaction of diadamantyl-n-butylphosphine with 2-amino-1,1’-biphenyl-2-yl)palladium (II) methanesulfonate. The reaction is typically carried out under inert gas conditions (nitrogen or argon) at low temperatures (2–8 °C) to ensure stability and prevent decomposition . Industrial production methods follow similar protocols but are scaled up to meet commercial demands.
Analyse Chemischer Reaktionen
ataCXium A Pd G3 is known for its versatility in catalyzing various types of cross-coupling reactions, including:
- Buchwald-Hartwig Cross Coupling Reaction
- Heck Reaction
- Hiyama Coupling
- Negishi Coupling
- Sonogashira Coupling
- Stille Coupling
- Suzuki-Miyaura Coupling
Common reagents used in these reactions include aryl halides, alkynes, and organotrifluoroborates. The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
ataCXium A Pd G3 has a wide range of applications in scientific research:
- Chemistry : It is used in the synthesis of complex organic molecules through various cross-coupling reactions.
- Biology : The compound is employed in the modification of biomolecules, aiding in the development of new drugs and therapeutic agents.
- Medicine : It plays a role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
- Industry : this compound is used in the production of fine chemicals, agrochemicals, and materials science .
Wirkmechanismus
The mechanism of action of ataCXium A Pd G3 involves the formation of a palladium complex with the substrate, facilitating the transfer of functional groups. The molecular targets include aryl halides and alkynes, and the pathways involved are primarily oxidative addition, transmetalation, and reductive elimination .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to ataCXium A Pd G3 include:
- cataCXium Pd G4 : A fourth-generation Buchwald precatalyst with a methylated amino group on the biphenyl backbone, offering improved stability and reactivity .
- RuPhos Pd G3 : Another third-generation Buchwald precatalyst with different ligand structures, providing alternative reactivity profiles .
This compound is unique due to its specific ligand structure, which offers a balance of stability and reactivity, making it suitable for a wide range of cross-coupling reactions .
Eigenschaften
Molekularformel |
C37H53NO3PPdS+ |
|---|---|
Molekulargewicht |
729.3 g/mol |
IUPAC-Name |
bis(1-adamantyl)-butylphosphanium;methanesulfonic acid;palladium(2+);(2-phenylphenyl)azanide |
InChI |
InChI=1S/C24H39P.C12H9N.CH4O3S.Pd/c1-2-3-4-25(23-11-17-5-18(12-23)7-19(6-17)13-23)24-14-20-8-21(15-24)10-22(9-20)16-24;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h17-22H,2-16H2,1H3;1-6,8-9,13H;1H3,(H,2,3,4);/q;-2;;+2/p+1 |
InChI-Schlüssel |
VIYNMTFDXQNMCC-UHFFFAOYSA-O |
Kanonische SMILES |
CCCC[PH+](C12CC3CC(C1)CC(C3)C2)C45CC6CC(C4)CC(C6)C5.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2[NH-].[Pd+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


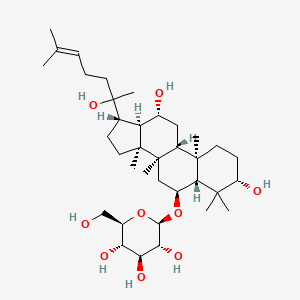

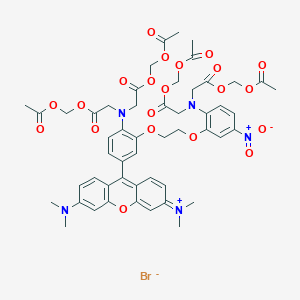
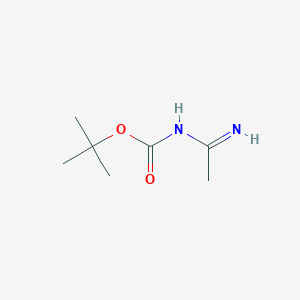

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]acetyl]amino]-5-[(2-chloroethanimidoyl)amino]pentanoyl]amino]acetyl]amino]-6-aminohexanoyl]amino]acetyl]amino]acetyl]amino]-6-aminohexanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-6-aminohexanoyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]-6-aminohexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]-3-methylbutanoic acid](/img/structure/B12350349.png)
![5-[4-[N-(2-Pyridylamino)ethoxy]benzylidene]thiazolidine-2,4-dione](/img/structure/B12350350.png)
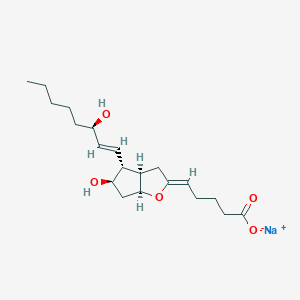

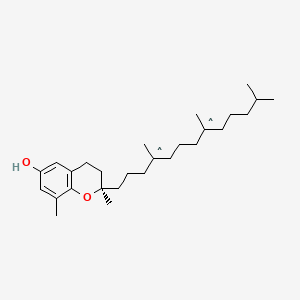

![(E)-[5-bromo-3-(trifluoromethyl)-3H-pyridin-2-ylidene]hydrazine](/img/structure/B12350409.png)

